1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Overview
Description
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, which are included in more than 5500 references .
Synthesis Analysis
This compound can be synthesized through various strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives has also been reported .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Diversity in Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines exhibit significant versatility in biomedical applications due to their diverse substituents and synthetic methods. This group of compounds, with over 300,000 variations, has been extensively studied for its potential in various biomedical fields. The review by Donaire-Arias et al. (2022) provides a comprehensive analysis of these compounds, focusing on their diverse substituents and the methodologies for their synthesis, which plays a crucial role in their potential biomedical applications (Donaire-Arias et al., 2022).
Antitumor Activity
Pyrazolo[3,4-b]pyridine derivatives have shown significant potential in antitumor applications. Abdel‐Latif et al. (2016) synthesized a series of these derivatives, demonstrating notable cytotoxicity against human laryngeal epidermoid carcinoma cells. This highlights the potential of 1H-pyrazolo[3,4-b]pyridines in cancer treatment and research (Abdel‐Latif et al., 2016).
Development in Kinase Inhibition
The development of scalable synthesis methods for potent kinase inhibitors incorporating 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is an area of notable research. Arunachalam et al. (2019) developed an alternate azide intermediate to address safety hazards and mitigate trace metal contamination, highlighting the compound's significance in kinase inhibition research (Arunachalam et al., 2019).
Applications in Device Characterization
1H-Pyrazolo[3,4-b]pyridine derivatives have been utilized in the characterization of devices, as demonstrated by El-Menyawy et al. (2019). The study investigated the thermal stability and optical properties of such derivatives, which were then applied in the fabrication and characterization of devices showing photovoltaic properties (El-Menyawy et al., 2019).
Corrosion Inhibition for Mild Steel
Dandia et al. (2013) explored the application of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel, using ultrasonic irradiation in aqueous media. Their research provided insights into the protective properties of these compounds against corrosion, indicating their utility in industrial applications (Dandia et al., 2013).
Antimicrobial and Antitumor Activities
El-Borai et al. (2012) investigated the antimicrobial and antitumor activities of pyrazolo[3,4-b]pyridine derivatives, highlighting their effectiveness against various bacterial strains and liver cell lines. This study underscores the potential of these compounds in developing new antimicrobial and antitumor agents (El-Borai et al., 2012).
Protein Kinase Inhibition for Alzheimer's Disease
Chioua et al. (2009) synthesized 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives, demonstrating their inhibitory effects on disease-relevant protein kinases. This research presents a potential lead compound for the treatment of Alzheimer's disease, illustrating the therapeutic significance of these compounds (Chioua et al., 2009).
properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURXKMZTZITQLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-b]pyridine-4-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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